molecular formula C10H12BrFN2 B12072874 N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline

Cat. No.: B12072874
M. Wt: 259.12 g/mol
InChI Key: NWLLWEMRMFLAGQ-UHFFFAOYSA-N
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Description

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 3-position, a fluorine atom at the 4-position of the aromatic ring, and an azetidine (a four-membered saturated nitrogen heterocycle) linked via a methylene group to the aniline nitrogen. This structural motif combines electron-withdrawing halogens with a strained azetidine ring, which may confer unique physicochemical properties, such as enhanced solubility or metabolic stability compared to bulkier heterocycles.

Properties

Molecular Formula

C10H12BrFN2

Molecular Weight

259.12 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)-3-bromo-4-fluoroaniline

InChI

InChI=1S/C10H12BrFN2/c11-9-3-8(1-2-10(9)12)14-6-7-4-13-5-7/h1-3,7,13-14H,4-6H2

InChI Key

NWLLWEMRMFLAGQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CNC2=CC(=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

    Bromination and Fluorination: The introduction of bromine and fluorine atoms can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions, while fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Coupling Reactions: The final step involves coupling the azetidine derivative with 3-bromo-4-fluoroaniline using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to debromination or defluorination.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium hydride (NaH) for nucleophilic substitution or aluminum chloride (AlCl3) for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The azetidine ring is known to enhance the biological activity of molecules, making this compound a candidate for drug development. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline and related compounds from the evidence, focusing on substituents, synthesis, and spectral

Compound Name Substituents/Features Synthesis Method Yield Key Spectral Data Stability/Biological Notes
This compound Bromo, Fluoro, Azetidine-methyl Not explicitly reported Likely stable due to azetidine’s rigidity
N-(2-((2-Bromopyridin-3-yl)oxy)-2,3,3,3-tetrafluoropropyl)-4-iodoaniline (40) Bromo (pyridine), Iodo, Tetrafluoro Method A (Na₂CO₃, MeCN) 78% MS: m/z 504/506 [M⁺], 232 (base peak) Oil form suggests moderate stability
3-Chloro-N-(4-chlorophenyl)-5-methoxy-2-nitrosoaniline (2l) Chloro, Methoxy, Nitroso Nucleophilic substitution ~70–85% HRMS confirmed; NMR: δ 8.2–6.8 (aromatic) Nitroso group may reduce stability
4-Nitro-N-(3-nitrophenyl)benzamide Nitro (benzamide), Nitrophenyl Acylation of 3-nitroaniline IR: 1680 cm⁻¹ (C=O) Crystalline solid; high thermal stability

Key Observations:

Bromine and fluorine in the target compound are less sterically demanding than the tetrafluoro and pyridine groups in Compound 40, which may improve solubility .

Synthesis Efficiency :

  • Compound 40 achieves a 78% yield via iodonium salt coupling, suggesting that similar halogenated anilines might be synthesized efficiently under mild conditions . In contrast, nitrosoanilines (e.g., 2l) require careful handling due to the instability of nitroso groups .

Spectral Characterization :

  • While the target compound lacks reported spectral data, analogs like Compound 40 show distinct isotopic patterns in MS (e.g., m/z 504/506 for bromine) and base peaks indicative of fragmentation pathways . Nitrosoanilines (2l) exhibit characteristic NMR shifts for aromatic protons adjacent to nitroso groups (δ ~8.2 ppm) .

Stability and Applications :

  • The azetidine ring may confer greater stability than the nitroso group in 2l, which is prone to redox reactions. However, crystalline derivatives like 4-nitrobenzamide () demonstrate superior thermal stability due to strong intermolecular interactions .

Biological Activity

N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrFN2, with a molecular weight of approximately 259.1 g/mol. The compound features an azetidine ring, a bromine atom, and a fluorine atom attached to an aniline backbone. This unique combination suggests potential interactions with various biological targets, influencing pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination and Fluorination : Electrophilic aromatic substitution methods are commonly used to introduce the bromine and fluorine substituents onto the aniline ring.
  • Final Modifications : Alkylation or amination reactions may be employed to finalize the structure.

These synthetic routes are essential for producing the compound in sufficient purity and yield for further biological studies.

Preliminary studies indicate that this compound may act as a modulator of various biological processes by interacting with specific receptors or enzymes. The azetidine moiety enhances its binding affinity to biological targets due to its three-dimensional conformation, which is crucial for effective interaction with proteins involved in signaling pathways.

Potential Applications

The compound has potential applications in:

  • Cancer Therapy : Given its structural similarities with known kinase inhibitors, it may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Neurological Disorders : Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
3-BromoanilineC6H6BrNSimple aniline structure; lacks azetidine moiety
4-FluoroanilineC6H6FNContains fluorine but no azetidine or bromine
N-(2-Azetidinyl)anilineC10H12N2Similar azetidine ring but lacks halogen substituents

The combination of both halogen substituents and the azetidine ring in this compound may confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Research has indicated that compounds containing azetidine rings often exhibit enhanced biological activity due to their ability to mimic natural substrates or ligands. For instance:

  • Kinase Inhibition Studies : Similar compounds have shown promising results as kinase inhibitors, suggesting that this compound may also inhibit specific kinases involved in cancer progression .
  • Cell Proliferation Assays : Preliminary assays have demonstrated that analogs of this compound can reduce cell viability in various cancer cell lines, indicating potential anticancer activity .

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